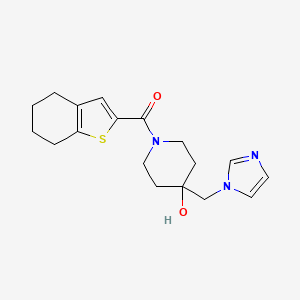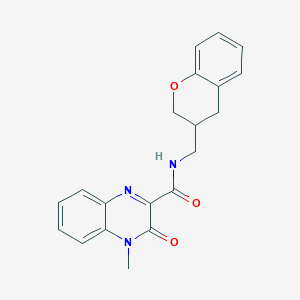![molecular formula C18H24ClNO2 B5951980 N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B5951980.png)
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a phenylethanamine backbone. The hydrochloride form indicates that it is a salt, which often enhances its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-ethoxy-3-methoxybenzyl chloride with 1-phenylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methoxyphenyl)methyl]-1-phenylethanamine: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-[(2-ethoxyphenyl)methyl]-1-phenylethanamine: Lacks the methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility and reactivity. These functional groups also contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-21-18-16(11-8-12-17(18)20-3)13-19-14(2)15-9-6-5-7-10-15;/h5-12,14,19H,4,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCYZOGGMMBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tetrahydro-2H-pyran-4-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5951900.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5951908.png)
![3-benzyl-7-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5951915.png)
![2-allyl-9-[4-(methylsulfonyl)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5951930.png)
![4-fluoro-N-{2-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}benzamide](/img/structure/B5951939.png)

![(4aS*,8aR*)-6-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5951943.png)
![1-[6-(3-tert-butyl-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5951947.png)

![1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5951957.png)
![N-{4-[2-(1-azepanyl)-1-methyl-2-oxoethoxy]phenyl}-N-methylmethanesulfonamide](/img/structure/B5951965.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5951974.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5951988.png)
![5-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5951995.png)
